molecular formula C26H24FN3O4 B14975410 N-(3-fluorophenyl)-2-[3-(4-methoxybenzyl)-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide

N-(3-fluorophenyl)-2-[3-(4-methoxybenzyl)-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide

Cat. No.: B14975410
M. Wt: 461.5 g/mol
InChI Key: KOMIMOPTNNRMIO-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-2-[3-(4-methoxybenzyl)-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes a fluorophenyl group, a methoxybenzyl group, and a dioxoimidazolidinyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-2-[3-(4-methoxybenzyl)-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide typically involves multiple steps:

    Formation of the Imidazolidinone Core: The imidazolidinone core can be synthesized by reacting an appropriate amine with a carbonyl compound under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with a nucleophile.

    Attachment of the Methoxybenzyl Group: The methoxybenzyl group can be attached through a Friedel-Crafts alkylation reaction, using a methoxybenzyl halide and a Lewis acid catalyst.

    Final Coupling: The final coupling step involves the reaction of the intermediate compounds to form the desired product, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-2-[3-(4-methoxybenzyl)-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N-(3-fluorophenyl)-2-[3-(4-methoxybenzyl)-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.

    Pharmacology: Investigation of its pharmacokinetic and pharmacodynamic properties for potential therapeutic use.

    Materials Science: Exploration of its properties for use in organic electronics or as a building block for advanced materials.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-2-[3-(4-methoxybenzyl)-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-2-[3-(4-methoxybenzyl)-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide
  • N-(3-bromophenyl)-2-[3-(4-methoxybenzyl)-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide

Uniqueness

N-(3-fluorophenyl)-2-[3-(4-methoxybenzyl)-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity compared to its chlorinated or brominated analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound for various applications.

Properties

Molecular Formula

C26H24FN3O4

Molecular Weight

461.5 g/mol

IUPAC Name

N-(3-fluorophenyl)-2-[3-[(4-methoxyphenyl)methyl]-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide

InChI

InChI=1S/C26H24FN3O4/c1-17-5-3-8-21(13-17)30-25(32)23(15-24(31)28-20-7-4-6-19(27)14-20)29(26(30)33)16-18-9-11-22(34-2)12-10-18/h3-14,23H,15-16H2,1-2H3,(H,28,31)

InChI Key

KOMIMOPTNNRMIO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C(N(C2=O)CC3=CC=C(C=C3)OC)CC(=O)NC4=CC(=CC=C4)F

Origin of Product

United States

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